molecular formula C20H14F3N5O2S B2575097 2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 848287-66-1

2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2575097
CAS No.: 848287-66-1
M. Wt: 445.42
InChI Key: WQGUXXOXGVYGBU-UHFFFAOYSA-N
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Description

2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core linked via a thioether bridge to an N-(4-(trifluoromethyl)phenyl)acetamide moiety. Synthesis typically involves alkylation of pyrazolo[3,4-d]pyrimidinone derivatives with chloroacetamide intermediates under basic conditions (e.g., K₂CO₃ in DMF), as reported for analogous compounds .

Properties

IUPAC Name

2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N5O2S/c21-20(22,23)12-6-8-13(9-7-12)25-16(29)11-31-19-26-17-15(18(30)27-19)10-24-28(17)14-4-2-1-3-5-14/h1-10H,11H2,(H,25,29)(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGUXXOXGVYGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a heterocyclic organic molecule characterized by a pyrazolo[3,4-d]pyrimidine core. Its unique structure suggests potential applications in medicinal chemistry, particularly in anticancer and enzyme inhibition research.

Chemical Structure and Properties

This compound can be described by the following chemical formula:

C13H11N5O2SC_{13}H_{11}N_{5}O_{2}S

IUPAC Name

The IUPAC name of the compound is:
2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide .

Synthesis

The synthesis of this compound typically involves cyclization reactions to form the pyrazolo[3,4-d]pyrimidine core and subsequent introduction of the thioacetamide group through nucleophilic substitution methods. The process generally requires careful control of reaction conditions to optimize yield and purity.

Anticancer Properties

Numerous studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • CDK2 Inhibition : Research has demonstrated that compounds with a similar structure can act as inhibitors of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. Inhibition of CDK2 can lead to reduced cancer cell proliferation.
  • Molecular Docking Studies : Molecular docking studies have shown promising interactions between this compound and key targets involved in cancer progression, such as the epidermal growth factor receptor (EGFR). These interactions suggest a mechanism through which the compound may exert its anticancer effects .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically:

  • Kinase Activity : Similar pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit various kinases, including those involved in signaling pathways that promote cancer cell survival and proliferation .
  • COX Enzyme Inhibition : Preliminary data suggest that related compounds may inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer progression .

Case Studies

Recent studies have highlighted the biological activities of related compounds:

StudyCompoundBiological ActivityFindings
DHFPEGFR InhibitionShowed significant binding affinity similar to established drugs
Pyrido CompoundsAnticancer EffectsDemonstrated inhibition of cell growth in various cancer cell lines
Pyrimidine DerivativesCOX InhibitionIC50 values comparable to standard anti-inflammatory drugs

These findings underscore the therapeutic potential of compounds derived from the pyrazolo[3,4-d]pyrimidine framework.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antimicrobial activities. For instance, compounds with similar structures have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli, demonstrating potential as antibiotics or antifungal agents . The presence of electron-withdrawing groups like trifluoromethyl enhances these activities by increasing the lipophilicity and membrane permeability of the compounds.

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory properties of pyrazolo[3,4-d]pyrimidines. These compounds have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation . In vitro assays have shown that certain derivatives can significantly reduce inflammatory responses in cellular models.

Anticancer Potential

The compound's thiol group is believed to contribute to its chemopreventive properties. Research has suggested that thiosemicarbazones and related compounds can induce apoptosis in cancer cells and inhibit tumor growth . Specific derivatives have been tested for their efficacy against various cancer cell lines, showing promising results in preclinical models.

Case Study 1: Antimicrobial Activity Assessment

A recent study evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the structure significantly enhanced activity against resistant strains . The compound was found to be particularly effective against E. coli, with an EC50 value lower than many existing antibiotics.

Case Study 2: Anti-inflammatory Testing

In another investigation focused on anti-inflammatory effects, derivatives were tested using formalin-induced paw edema models in rodents. Results demonstrated that specific compounds exhibited a marked reduction in edema compared to control groups, suggesting a strong potential for therapeutic use in inflammatory diseases .

Comparison with Similar Compounds

Table 2: Functional Group Impact

Group Target Compound 2014 Analogues 2019 Analogues
Trifluoromethyl Yes No No
Chlorophenyl No Yes No
Morpholine/Cyano No No Yes (EP 4 374 877)
Thioether Linkage Yes Yes Yes

Q & A

Q. What advanced techniques validate supramolecular interactions in solution?

  • Methodological Answer : Nuclear Overhauser effect (NOESY) NMR identifies through-space interactions (e.g., between phenyl and pyrimidine rings). Surface plasmon resonance (SPR) measures binding kinetics (kₒₙ/kₒff) in real time. For aggregation-prone compounds, dynamic light scattering (DLS) monitors particle size distribution .

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